molecular formula C25H33N3O3 B1226304 4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide

4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide

Cat. No.: B1226304
M. Wt: 423.5 g/mol
InChI Key: CJSUZXXMBIPCBG-UHFFFAOYSA-N
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Description

4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide is a member of benzamides.

Scientific Research Applications

Alzheimer's Disease Treatment

  • A study synthesized a series of benzamides, including derivatives similar to the queried compound, as potential therapeutic agents for Alzheimer's disease. These compounds showed enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer's treatment (Hussain et al., 2016).

Antitumor Effects

  • Another research found that benzamide derivatives, related to the queried compound, have potential antitumor effects and exhibit excellent bioactivities (H. Bin, 2015).

Potential Antipsychotic Agents

  • Various substituted benzamide derivatives, which include structures akin to the queried compound, were studied as potential antipsychotic agents. These compounds showed promising in vitro and in vivo activities, indicating potential use in treating schizophrenia (M. H. Norman et al., 1996).

HIV Entry Inhibition

  • Research on compounds structurally similar to the queried compound found that they can act as potent noncompetitive allosteric antagonists of certain receptors, with implications in inhibiting HIV-1 entry (C. Watson et al., 2005).

Synthesis and Process Improvement

  • A study focused on the synthesis and process improvement of benzamide derivatives, highlighting the potential for creating orally active antagonists with implications in various therapeutic areas (T. Ikemoto et al., 2005).

Antibacterial Activities

  • Novel 1,4-Disubstituted Piperazines, with structures related to the queried compound, have been evaluated for their antibacterial activities, showing potential as effective drugs against resistant bacterial strains (S. Shroff et al., 2022).

Anticancer Evaluation

  • Some benzamide derivatives, structurally similar to the queried compound, were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines (B. Ravinaik et al., 2021).

Anti-diabetic Drug Impurities

  • Research into the impurities of anti-diabetic drug Repaglinide identified compounds structurally related to the queried compound, contributing to the understanding of drug purity and formulation (Prasad Kancherla et al., 2018).

Properties

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

4-butoxy-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H33N3O3/c1-4-5-18-31-23-12-6-20(7-13-23)24(29)26-21-8-10-22(11-9-21)27-14-16-28(17-15-27)25(30)19(2)3/h6-13,19H,4-5,14-18H2,1-3H3,(H,26,29)

InChI Key

CJSUZXXMBIPCBG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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